molecular formula C23H30O7 B14439466 6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one CAS No. 79503-62-1

6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one

Cat. No.: B14439466
CAS No.: 79503-62-1
M. Wt: 418.5 g/mol
InChI Key: BHMIDMOHWXULQB-NXIHKJPGSA-N
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Description

6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[321]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one involves multiple steps, including the formation of the bicyclic core and the attachment of the trienyl and pyranone moieties. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The choice of solvents and catalysts would be critical to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds in the trienyl moiety can be reduced to single bonds.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the trienyl moiety would yield a saturated hydrocarbon.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one
  • **this compound

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile building block for the synthesis of more complex molecules.

Properties

CAS No.

79503-62-1

Molecular Formula

C23H30O7

Molecular Weight

418.5 g/mol

IUPAC Name

6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one

InChI

InChI=1S/C23H30O7/c1-14-16(28-18(24)13-17(14)27-6)11-9-7-8-10-12-21(3)19(25)23(5)20(26)22(4,30-21)15(2)29-23/h7-13,15,19-20,25-26H,1-6H3/b8-7+,11-9+,12-10+/t15-,19+,20?,21-,22+,23+/m1/s1

InChI Key

BHMIDMOHWXULQB-NXIHKJPGSA-N

Isomeric SMILES

C[C@@H]1[C@]2(C([C@@](O1)([C@H]([C@@](O2)(C)/C=C/C=C/C=C/C3=C(C(=CC(=O)O3)OC)C)O)C)O)C

Canonical SMILES

CC1C2(C(C(O1)(C(C(O2)(C)C=CC=CC=CC3=C(C(=CC(=O)O3)OC)C)O)C)O)C

Origin of Product

United States

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